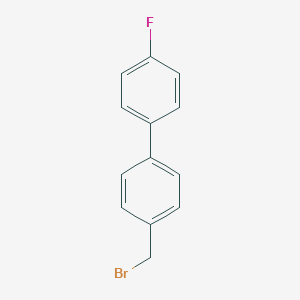
4-(Bromomethyl)-4'-fluoro-1,1'-biphenyl
Vue d'ensemble
Description
4-(Bromomethyl)-4'-fluoro-1,1'-biphenyl (4-BMF-BP) is a synthetic organic compound that is widely used in various scientific and industrial applications. It is a brominated aromatic compound that is a derivative of biphenyl and is used as a building block for the synthesis of other compounds. 4-BMF-BP is also used to study the mechanism of action of various drugs, as well as for the development of new drugs. In addition, it is also used in the synthesis of pharmaceuticals, food additives, and other industrial products.
Applications De Recherche Scientifique
Pharmaceutical Intermediate
The bromomethyl group in compounds like 4-(Bromomethyl)benzoic acid is used as an intermediate in the synthesis of antihypertensive agents such as eprosartan . It’s plausible that 4-(Bromomethyl)-4’-fluoro-1,1’-biphenyl could serve a similar role in pharmaceutical synthesis due to the presence of the bromomethyl group.
Photosensitizer Synthesis
Similarly, 4-(Bromomethyl)benzoic acid is involved in preparing second-generation photosensitizers like temoporfin . The compound may also be applicable in developing photosensitizers for photodynamic therapy.
Ligand Synthesis
Compounds with a bromomethyl group, such as 4-(Bromomethyl)benzonitrile , are utilized in synthesizing ligands containing chelating groups . The target compound might be used to create ligands for metal coordination complexes.
Mécanisme D'action
Target of Action
The compound “4-(Bromomethyl)-4’-fluoro-1,1’-biphenyl” is primarily used in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process . The compound acts as an organoboron reagent, which is a key component in the SM coupling .
Mode of Action
In the SM coupling reaction, the compound interacts with its targets through two key steps: oxidative addition and transmetalation . Oxidative addition involves the donation of electrons from palladium to form a new Pd–C bond with formally electrophilic organic groups . Transmetalation, on the other hand, involves the transfer of formally nucleophilic organic groups from boron to palladium .
Biochemical Pathways
It’s known that the compound plays a crucial role in the sm coupling reaction, which is a fundamental process in organic synthesis . This reaction allows for the formation of carbon–carbon bonds, which are essential in the creation of complex organic molecules .
Result of Action
The primary result of the action of “4-(Bromomethyl)-4’-fluoro-1,1’-biphenyl” is the formation of new carbon–carbon bonds via the SM coupling reaction . This allows for the synthesis of a wide range of organic compounds, making it a valuable tool in the field of organic chemistry .
Action Environment
The efficacy and stability of “4-(Bromomethyl)-4’-fluoro-1,1’-biphenyl” can be influenced by various environmental factors. For instance, the SM coupling reaction is known to be exceptionally mild and functional group tolerant . This means that the reaction can proceed effectively under a wide range of conditions. Certain factors, such as the presence of water or oxygen, can potentially interfere with the reaction and reduce the efficacy of the compound .
Propriétés
IUPAC Name |
1-(bromomethyl)-4-(4-fluorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrF/c14-9-10-1-3-11(4-2-10)12-5-7-13(15)8-6-12/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBPHEOAKLBGRSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CBr)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30596926 | |
| Record name | 4-(Bromomethyl)-4'-fluoro-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30596926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Bromomethyl)-4'-fluoro-1,1'-biphenyl | |
CAS RN |
147497-57-2 | |
| Record name | 4-(Bromomethyl)-4′-fluoro-1,1′-biphenyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=147497-57-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Bromomethyl)-4'-fluoro-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30596926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(4-Methylpiperidin-1-yl)sulfonyl]aniline](/img/structure/B185569.png)

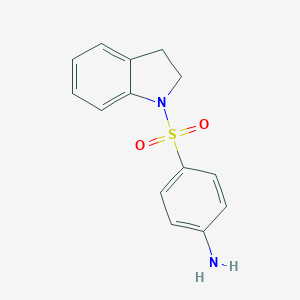
![N-[4-(2,3-Dihydro-1H-indole-1-sulfonyl)phenyl][1,1'-biphenyl]-4-carboxamide](/img/structure/B185573.png)

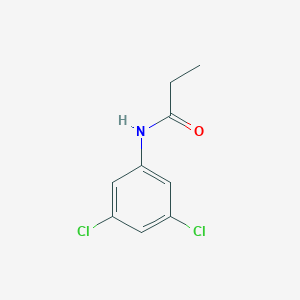

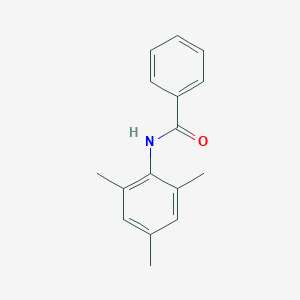
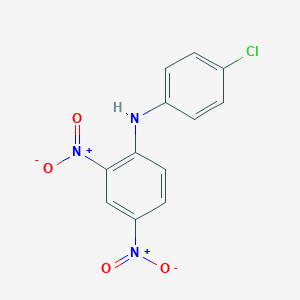
![2-[4-(Trifluoromethoxy)phenyl]isoindole-1,3-dione](/img/structure/B185585.png)
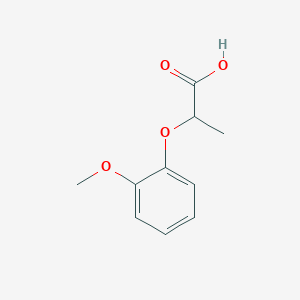
![N-[4-(Azepane-1-sulfonyl)phenyl][1,1'-biphenyl]-4-carboxamide](/img/structure/B185588.png)
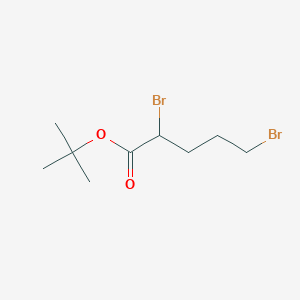
![N-[4-(azepan-1-ylsulfonyl)phenyl]-2,4-dichlorobenzamide](/img/structure/B185590.png)